

dCeMM4 vs. PROTACs for Cyclin K Targeting: A Comparative Guide

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Compound of Interest					
Compound Name:	dCeMM4				
Cat. No.:	B10854763	Get Quote			

For researchers in oncology and drug development, the targeted degradation of cyclin K, a critical regulator of transcription and cell cycle progression, presents a promising therapeutic strategy. Two prominent approaches for inducing cyclin K degradation have emerged: molecular glues like **dCeMM4** and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison of these two modalities, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Performance Comparison

The efficacy of a protein degrader is primarily assessed by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). While direct comparative studies are limited, available data for representative compounds allow for a preliminary assessment.

Compound Class	Exemplar Compound	Target(s)	DC50 (Cyclin K)	Cell Line(s)	Reference
Molecular Glue	dCeMM2	Cyclin K	21 nM	КВМ7	[1]
PROTAC	PP-C8	CDK12- Cyclin K	412 nM	Bel-7402, MDA-MB-231	[1][2]
PROTAC	BSJ-4-116	CDK12	No Cyclin K degradation	T-ALL cells	[3]



Note: Lower DC50 values indicate higher potency. Data for **dCeMM4** specifically was not available in the searched literature; however, dCeMM2, a structurally related molecular glue, provides a relevant benchmark.

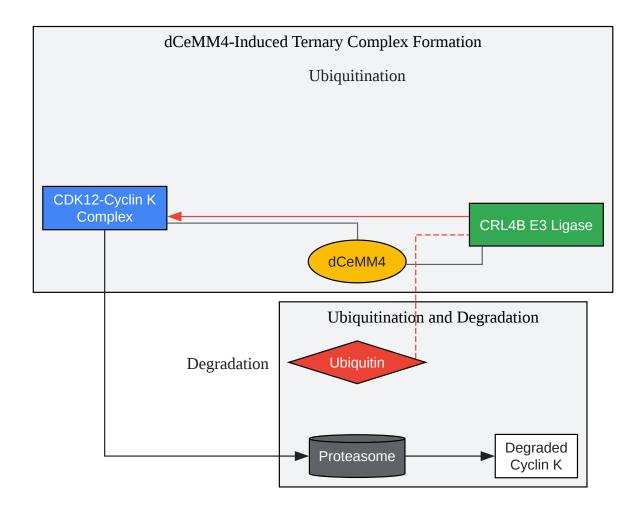
Mechanism of Action

dCeMM4 and PROTACs employ distinct mechanisms to hijack the ubiquitin-proteasome system (UPS) for cyclin K degradation.

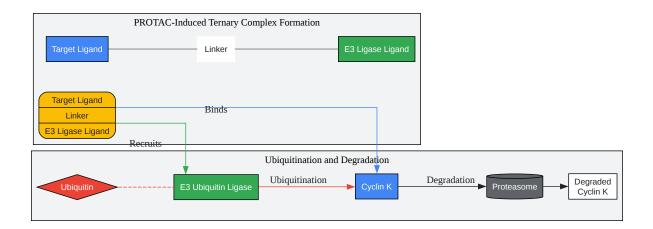
dCeMM4 (Molecular Glue):

dCeMM4 acts as a "molecular glue," inducing a novel protein-protein interaction. It facilitates the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.

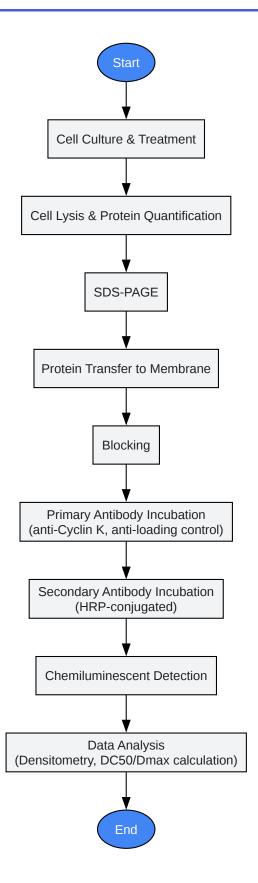












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